molecular formula C48H69N15O14S2 B1631468 Argipressin acetate CAS No. 83968-48-3

Argipressin acetate

Cat. No.: B1631468
CAS No.: 83968-48-3
M. Wt: 1144.3 g/mol
InChI Key: ZHFGXNMADRRGQP-HPILINOVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of argipressin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is added to the chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Argipressin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified biological activities. These analogs can be used to study the structure-activity relationship of the peptide .

Scientific Research Applications

Argipressin acetate has a wide range of scientific research applications:

Mechanism of Action

Argipressin acetate exerts its effects by binding to vasopressin receptors (V1, V2, and V3) located on the surface of target cells. The binding of this compound to these receptors activates intracellular signaling pathways that lead to vasoconstriction and water reabsorption in the kidneys . The primary molecular targets include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Argipressin Acetate

This compound is unique due to its balanced vasoconstrictive and antidiuretic activities, making it suitable for a variety of medical applications. Its ability to bind to multiple vasopressin receptors allows for diverse physiological effects, which can be harnessed for therapeutic purposes .

Properties

CAS No.

83968-48-3

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-HPILINOVSA-N

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Key on ui other cas no.

129979-57-3
113-79-1
83968-48-3

Pictograms

Irritant

sequence

CYFQNCPRG

Synonyms

Arg Vasopressin
Arg-Vasopressin
Arginine Vasopressin
Argipressin
Argipressin Tannate
Vasopressin, Arginine

Origin of Product

United States

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